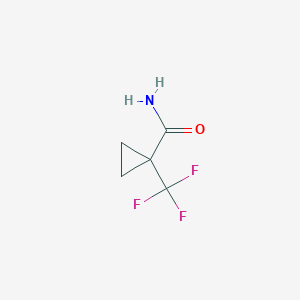
1-(トリフルオロメチル)シクロプロパン-1-カルボンアミド
概要
説明
1-(Trifluoromethyl)cyclopropane-1-carboxamide is a chemical compound with the empirical formula C5H5F3O2 . It has a molecular weight of 154.09 .
Molecular Structure Analysis
The molecular structure of 1-(Trifluoromethyl)cyclopropane-1-carboxamide consists of a cyclopropane ring with a trifluoromethyl group and a carboxamide group attached . The average mass of the molecule is 153.102 Da and the monoisotopic mass is 153.040146 Da .Physical And Chemical Properties Analysis
1-(Trifluoromethyl)cyclopropane-1-carboxamide is a solid substance . It has a melting point of 86-90 °C . More detailed physical and chemical properties are not available in the current resources.科学的研究の応用
医薬品化合物の合成
1-(トリフルオロメチル)シクロプロパン-1-カルボンアミド: は、薬物設計において一般的な薬理フォアであるトリフルオロメチル基の存在により、様々な医薬品化合物の合成に利用されています 。この基の存在は、医薬品の代謝安定性と親油性を高めることができ、医薬品化学において貴重な部分となります。
農薬の開発
この化合物のユニークな構造は、農薬の開発においても研究されています。 そのトリフルオロメチル基は、除草剤や殺虫剤の活性と選択性を向上させる可能性があり、より効率的かつ環境に優しい農薬の開発のためのツールを提供します .
材料科学における応用
材料科学において、1-(トリフルオロメチル)シクロプロパン-1-カルボンアミドは、ポリマーやコーティングの特性を変更するために使用できます。 フッ素化基の導入は、化学的耐性、安定性、そして独特な表面特性が向上した材料を生み出す可能性があります .
触媒
この化合物は、特に炭素-炭素結合を形成する反応において、触媒系における配位子として機能します。 トリフルオロメチル基は、触媒の電子特性に影響を与え、それによって反応結果に影響を与える可能性があります .
生物学的研究
研究者は、1-(トリフルオロメチル)シクロプロパン-1-カルボンアミドを生物学的研究で使用して、生物系におけるフッ素化化合物の役割を調べています。 これは、フッ素化薬物とその標的間の相互作用の理解を深める可能性があります .
分析化学
分析化学では、1-(トリフルオロメチル)シクロプロパン-1-カルボンアミドの誘導体が、様々な分光法やクロマトグラフィー法における標準物質または試薬として使用され、複雑な分子の検出と定量化を支援しています .
フッ素化学研究
この化合物は、フッ素化学の研究対象であり、科学者はその反応性と安定性を調査して、新しい合成方法を開発し、フッ素化化合物の挙動を理解しています .
オプトエレクトロニクスデバイス
その電子特性により、1-(トリフルオロメチル)シクロプロパン-1-カルボンアミドは、オプトエレクトロニクスデバイスでの使用について研究されています。 フッ素化基は、半導体や導体の電子特性を変更することができ、これは高度な電子部品の開発に不可欠です .
Safety and Hazards
This compound is considered hazardous. It can cause severe skin burns and eye damage. It may also be corrosive to metals and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and to avoid breathing dust, fume, gas, mist, vapors, or spray .
特性
IUPAC Name |
1-(trifluoromethyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO/c6-5(7,8)4(1-2-4)3(9)10/h1-2H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUVVVCBXQYUCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


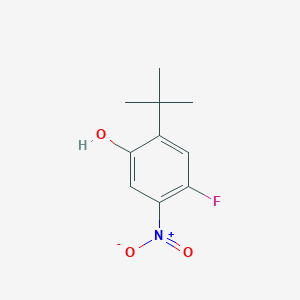
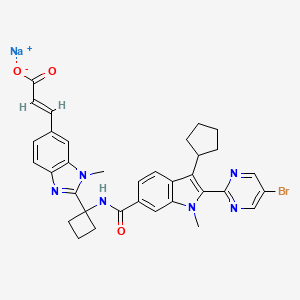
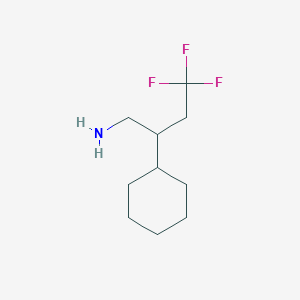
![[1,2,4]Triazolo[4,3-a]pyridin-6-amine](/img/structure/B1466015.png)
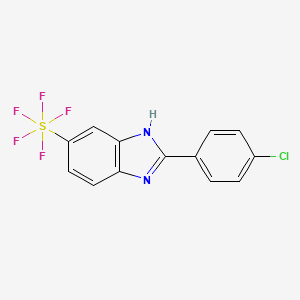
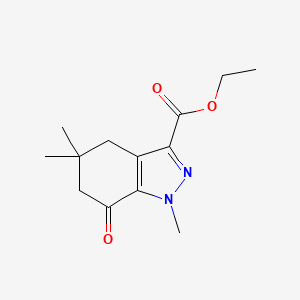
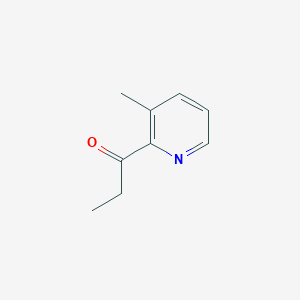
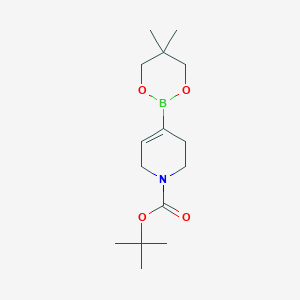
![3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1466025.png)

![5-[4-(Biphenyl-4-yloxymethyl)phenyl]-1h-tetrazole](/img/structure/B1466028.png)

